4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
5-benzylsulfanyl-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-11-16-17(21-12-14-7-3-1-4-8-14)18-13-19(16)15-9-5-2-6-10-15/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXHVCUVEQYPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N(C=N2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde generally involves:
- Formation of the imidazole ring core via cyclization reactions using α-bromo ketones and formamidine derivatives.
- Introduction of the benzylsulfanyl substituent through nucleophilic substitution or coupling reactions.
- Installation or transformation of the aldehyde group at the 5-position through oxidation or reduction methods.
These steps are often carried out sequentially with careful control of reaction conditions to optimize yield and purity.
Imidazole Ring Formation via α-Bromo Ketone and Formamidine Acetate
A well-documented method for synthesizing 4-phenylimidazole derivatives involves the reaction of α-bromoacetophenone with formamidine acetate in ethylene glycol solvent. This method, described in patent CN103450089B, proceeds via two main steps:
Step 1: Nucleophilic Substitution
α-bromoacetophenone is dissolved in ethylene glycol and reacted with formamidine acetate at 40-70 °C (optimal 50-60 °C). The molar ratio of α-bromoacetophenone to formamidine acetate is maintained between 1:1.8 to 1:2.2. This step yields a nucleophilic substitution intermediate after approximately 2 ± 0.5 hours.Step 2: Cyclization
The reaction mixture is cooled to 30-60 °C (optimal 30-35 °C), and an acid-binding salt (referred to as "salt of wormwood") is added gradually within 1 ± 0.5 hour. The mixture is maintained at this temperature for 5-6 hours, then heated to 70-100 °C (optimal 80-90 °C) for another 5-6 hours to complete the cyclization.Post-reaction Treatment
Ethylene glycol is removed by vacuum distillation, and the residue is treated with ethyl acetate and water. The pH is adjusted to 8.0 ± 0.5 with sodium hydroxide, followed by phase separation and washing with saturated sodium chloride solution. Decolorization using activated carbon and recrystallization from chloroform/sherwood oil yields the 4-phenylimidazole product with high purity (99.22%) and moderate yield (~46%).
This method provides a robust platform for synthesizing the imidazole core with a phenyl substituent at the 1-position, which is a key intermediate for further functionalization.
Introduction of the Benzylsulfanyl Group
The benzylsulfanyl substituent at the 4-position can be introduced through nucleophilic substitution or coupling reactions involving thiol or thioether chemistry. Literature on phenyl-imidazole derivatives indicates the use of Suzuki coupling and demethylation under alkali metal reduction conditions to obtain thioether-substituted derivatives.
A plausible approach involves:
- Synthesis of a thiophenol intermediate via demethylation of methyl ethers.
- Reaction of this thiophenol with benzyl halides (e.g., benzyl bromide) under nucleophilic substitution conditions to form the benzylsulfanyl group.
This step requires careful control to avoid over-oxidation or side reactions and often involves mild bases and inert atmosphere to preserve sulfur functionality.
Aldehyde Functional Group Installation at the 5-Position
The aldehyde group at the 5-position can be introduced by selective oxidation or reduction of nitrile or other precursor groups. For instance, reduction of nitrile to aldehyde has been reported in imidazole derivatives using established literature protocols.
Alternatively, direct formylation methods or use of propynamide precursors followed by reductive cyclization can yield imidazole-5-carbaldehyde derivatives. A recent patent (CN105693617A) describes a method using propynamide, N-iodosuccinimide (NIS), trimethylsilyl azide (TMSN3), and water under reductive cyclization conditions at 60-80 °C for 8-18 hours, followed by dehydration to yield 4-imidazole formaldehyde derivatives.
Alternative Synthetic Routes: Reductive Cyclization and Dehydration
A novel method involves:
- Reacting propynamide derivatives with NIS, TMSN3, and water under inert atmosphere and vacuum at 60-80 °C for 8-18 hours.
- Evaporating the solvent and purifying the resulting dihydroimidazole intermediate by silica gel chromatography.
- Dissolving the intermediate in solvent and adding a dehydrating agent (bis[α,α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide) at room temperature for 12 hours to yield the final 4-imidazole carbaldehyde compound.
This method offers a mild and efficient route to imidazole aldehydes with potential for diverse substitution patterns.
Summary Table of Key Preparation Methods
Research Findings and Practical Considerations
- The one-step synthesis of 4-phenylimidazole via α-bromo ketone and formamidine acetate is efficient but requires precise temperature and reagent ratio control to optimize yield and purity.
- The reductive cyclization method using propynamide and TMSN3 offers a versatile route to imidazole-5-carbaldehyde derivatives, allowing for functional group diversity and mild reaction conditions.
- Introduction of the benzylsulfanyl substituent typically involves nucleophilic substitution on thiol intermediates; however, detailed protocols specific to 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde are less commonly reported and may require adaptation from related thioether syntheses.
- Purification steps including vacuum distillation and recrystallization are essential to achieve high purity, especially due to the sensitivity of sulfur-containing groups and aldehydes to oxidation and side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylthiol, appropriate leaving groups.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can participate in binding interactions, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazole/Benzimidazole Derivatives
Substituent Effects on Properties
- Benzylsulfanyl vs. Methoxy/Chloro Groups: The benzylsulfanyl group in the target compound introduces sulfur, which may increase lipophilicity compared to oxygen-containing methoxy groups in the benzimidazole derivative from . Chloro substituents, as in , enhance electronegativity and may improve metabolic stability .
- Aldehyde Functionality : The aldehyde group in the target compound and 1-benzyl-1H-imidazole-5-carboxaldehyde confers reactivity, making these compounds useful as intermediates in synthetic pathways. However, aldehydes are prone to oxidation, which may explain the discontinuation of the target compound due to stability issues .
Pharmacological Potential
For example, the chloro-substituted benzimidazole in demonstrated analgesic and anti-inflammatory activity, likely due to halogen-induced enhancements in target affinity . The methoxy-substituted benzimidazole from may interact with neurotransmitter receptors, suggesting CNS applications .
Biological Activity
4-(Benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde, often abbreviated as BCPI, is a compound with significant potential in medicinal chemistry. Despite its promising structure, research on its biological activity is limited, necessitating a deeper exploration of its properties and potential applications.
Chemical Structure and Properties
The molecular formula of BCPI is C₁₇H₁₄N₂OS, with a molecular weight of 294.37 g/mol. The compound features a benzylsulfanyl group attached to a phenyl-imidazole structure at the 4-position of the imidazole ring and the 5-position as an aldehyde. This unique structural arrangement enhances its potential reactivity and biological activity compared to other imidazole derivatives.
Synthesis
The synthesis of BCPI typically involves a multi-step process. For example, a study from Kyoto University outlined a two-step synthesis involving the reaction of 4-bromomethylaniline with benzaldehyde and formamide, followed by characterization through spectroscopic techniques like NMR and mass spectrometry .
Antitumor Activity
While specific studies on BCPI are scarce, related compounds within the imidazole family have demonstrated notable biological activities. For instance, derivatives of imidazole have shown promising antitumor properties. A study evaluating various imidazole derivatives found that certain compounds exhibited significant antiproliferative activity against cancer cell lines such as A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells .
The mechanism observed in these studies often involves the induction of apoptosis in cancer cells, characterized by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 . This suggests that BCPI might share similar apoptotic mechanisms given its structural characteristics.
Comparison with Related Compounds
To better understand the potential of BCPI, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-Benzyl-1H-imidazole-5-carboxaldehyde | Imidazole ring with a benzyl group | Moderate antiproliferative activity |
| 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | Chlorine substitution on imidazole | Enhanced reactivity in tumor cells |
| 3-Benzyl-3H-imidazole-4-carboxaldehyde | Similar core structure but different position | Variation in biological activity |
These comparisons highlight how slight modifications in structure can significantly impact biological activity, indicating that BCPI may possess unique properties worth exploring further.
Safety and Toxicity
Currently, there is no comprehensive data regarding the safety or toxicity of BCPI. However, it is essential to approach handling this compound with caution due to the general toxicity associated with imidazole derivatives . Standard laboratory safety practices should be adhered to when working with compounds whose biological effects are not fully characterized.
Conclusion and Future Directions
The biological activity of 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde remains underexplored but shows potential for further research in medicinal chemistry. Given its structural similarities to other bioactive imidazoles, BCPI warrants investigation into its antitumor properties and mechanisms of action. Future studies should focus on detailed biological assays to evaluate its efficacy against various cancer cell lines and explore its safety profile comprehensively.
Q & A
Basic Questions
Q. What established synthetic routes are available for 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde?
- Methodology :
- Imidazole Core Formation : Use a glyoxal/formaldehyde/ammonia condensation under acidic conditions to construct the imidazole ring, followed by regioselective substitution .
- Functionalization : Introduce the benzylsulfanyl group via nucleophilic substitution (e.g., using benzyl mercaptan) and the phenyl group via Suzuki coupling or Ullmann-type reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (>95%) .
- Example Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole Formation | Glyoxal, NH₃, H₂SO₄, 80°C | 60–70 | |
| Benzylsulfanyl Addition | BnSH, K₂CO₃, DMF, 60°C | 45–55 |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : Analyze and NMR to confirm substituent positions (e.g., aldehydic proton at δ 9.8–10.2 ppm, benzylsulfanyl protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors .
- Storage : Store in a desiccator at 4°C, away from light and moisture. Monitor stability via periodic HPLC checks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Design of Experiments (DOE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, optimize Suzuki coupling using Pd(OAc)₂ (0.5–2 mol%) and K₂CO₃ in DMF/H₂O .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reaction time vs. temperature) to identify maxima in yield .
Q. What computational approaches predict the bioactivity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450 or kinase domains). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap, logP) with experimental IC₅₀ values from analogous imidazoles .
Q. How to resolve discrepancies in spectral data between synthesized batches?
- Methodology :
- Purity Analysis : Re-run HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Compare retention times with standards .
- X-ray Crystallography : If available, resolve crystal structures to confirm regiochemistry (e.g., imidazole ring substitution pattern) .
Q. What role does the benzylsulfanyl group play in the compound’s reactivity?
- Methodology :
- Electron-Donating Effects : The -S-Bn group increases electron density at C-4 of the imidazole, enhancing nucleophilic substitution reactivity. Compare with methylsulfanyl analogs via Hammett plots .
- Steric Effects : Assess steric hindrance using DFT calculations (e.g., B3LYP/6-31G*) to model transition states in catalytic reactions .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via TLC and LC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius graphs to predict shelf-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
